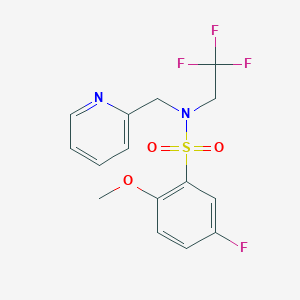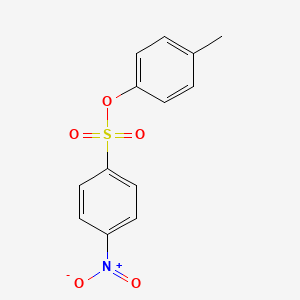
p-Tolyl 4-nitrobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P-Tolyl 4-nitrobenzenesulfonate is a chemical compound used in scientific research. It possesses diverse applications such as catalysts, organic synthesis, and pharmaceutical research. It consists of a tolyl group, −C6H4−CH3, joined to a sulfonyl group, −SO2−, with the open valence on sulfur .
Synthesis Analysis
The synthesis of compounds similar to this compound often involves the use of tolyl groups . The functionalization to include tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions . Tolyl sulfonates are excellent leaving groups in nucleophilic substitutions, for this reason, they are commonly generated as intermediaries to activate alcohols .Molecular Structure Analysis
The molecular structure of this compound is related to the tolyl group, which is a functional group related to toluene . They have the general formula CH3C6H4−R, the change of the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers 1,2 (ortho), 1,3 (meta), and 1,4 (para) .Chemical Reactions Analysis
Tolyl groups are aryl groups which are commonly found in the structure of diverse chemical compounds . They are considered nonpolar and hydrophobic groups . The functionalization to include tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions . Tolyl sulfonates are excellent leaving groups in nucleophilic substitutions .作用机制
Target of Action
It’s structurally related compound, p-toluenesulfonic acid, has been reported to interact with lysozyme c and pro-cathepsin h . These proteins play crucial roles in immune response and protein degradation, respectively.
Mode of Action
Sulfonate esters, like p-tolyl 4-nitrobenzenesulfonate, are known to participate in various chemical reactions, including substitution reactions . In these reactions, the sulfonate group acts as a leaving group, facilitating the formation of new bonds.
Biochemical Pathways
Sulfonate esters are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that this compound could potentially influence pathways involving carbon–carbon bond formation.
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and overall therapeutic potential .
Result of Action
It’s structurally related compound, methyl p-toluenesulfonate, is known to participate in selective substitution reactions, which could potentially alter the molecular structure of target compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and presence of other chemicals can affect the reactivity and stability of this compound . .
实验室实验的优点和局限性
The TNBS assay has several advantages over other methods for measuring protein and peptide concentrations. The TNBS assay is simple, sensitive, and specific for primary amines. The assay can be performed in a relatively short time and does not require expensive equipment. However, the TNBS assay has some limitations. The assay can be affected by interfering substances, such as reducing agents and detergents, which can interfere with the reaction. In addition, the assay requires the use of a standard curve, which can be time-consuming to generate.
未来方向
TNBS has been widely used in scientific research for many years. However, there are still many areas where TNBS can be applied. For example, TNBS can be used to modify proteins and peptides for various applications, such as drug delivery and vaccine development. TNBS can also be used to study protein-protein interactions and protein-ligand interactions. Furthermore, TNBS can be used to study the structure and function of proteins and peptides. Overall, TNBS is a versatile reagent that has many potential applications in scientific research.
合成方法
TNBS is synthesized by reacting p-toluenesulfonic acid with 4-nitrobenzene in the presence of sulfuric acid. The reaction produces TNBS as a yellow crystalline solid that can be purified by recrystallization. The synthesis of TNBS is a well-established method and has been used in many laboratories around the world.
科学研究应用
TNBS has been widely used in scientific research as a reagent to measure the concentration of amino groups in proteins and peptides. The TNBS assay is a simple and sensitive method that is widely used in biochemistry and molecular biology. TNBS has also been used as a reagent to modify proteins and peptides for various applications, such as drug delivery and vaccine development.
生化分析
Molecular Mechanism
The molecular mechanism of action of p-Tolyl 4-nitrobenzenesulfonate is not fully understood. It is likely that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The changes in the effects of this compound over time in laboratory settings are not well-documented. It is known that this compound is used in scientific research, indicating that it may have certain stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound with different dosages in animal models are not well-documented. It is plausible that it may have certain threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-understood. It is plausible that it interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is plausible that it interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well-understood. It is plausible that it may have certain targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
(4-methylphenyl) 4-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5S/c1-10-2-6-12(7-3-10)19-20(17,18)13-8-4-11(5-9-13)14(15)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISROHQMFALHBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2947376.png)
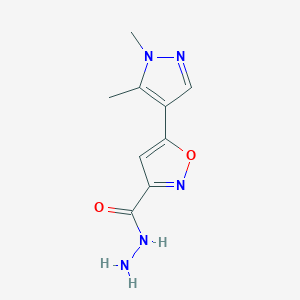

![(2-Bromophenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2947380.png)
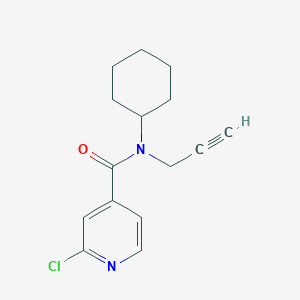
![N-(2-methoxy-2-phenylbutyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2947383.png)
![1-(4-methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2947384.png)

![1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide](/img/structure/B2947390.png)
![4-Methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2947391.png)
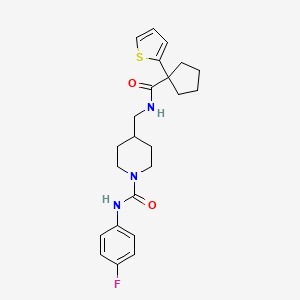
![4-[(Methylamino)methyl]phenol](/img/structure/B2947396.png)
